An In-depth Technical Guide to the Mechanism of Action of BX-513 Hydrochloride
An In-depth Technical Guide to the Mechanism of Action of BX-513 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BX-513 hydrochloride, also known as VUF2274, is a potent small molecule that exhibits a dual mechanism of action, positioning it as a valuable tool for research in chemokine signaling and virology. It functions as a selective antagonist of the human C-C chemokine receptor 1 (CCR1) and as a full inverse agonist of the human cytomegalovirus (HCMV)-encoded G protein-coupled receptor US28. This guide provides a comprehensive overview of its molecular interactions, downstream signaling effects, and the experimental protocols used for its characterization.
Core Mechanism of Action
BX-513 hydrochloride's primary mechanism of action involves the modulation of two distinct G protein-coupled receptors (GPCRs):
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CCR1 Antagonism: BX-513 hydrochloride acts as a competitive antagonist at the CCR1 receptor.[1] CCR1 is a key chemokine receptor involved in the recruitment of leukocytes to sites of inflammation. Its ligands include macrophage inflammatory protein-1α (MIP-1α or CCL3) and RANTES (CCL5). By binding to CCR1, BX-513 hydrochloride prevents the binding of these chemokines, thereby inhibiting downstream signaling cascades that lead to cellular responses such as calcium mobilization and chemotaxis.[1][2]
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US28 Inverse Agonism: The viral chemokine receptor US28, encoded by HCMV, exhibits constitutive (ligand-independent) activity, leading to persistent signaling.[3][4] BX-513 hydrochloride functions as a full inverse agonist at the US28 receptor.[3][5][6] This means that it not only blocks the binding of agonists but also reduces the basal, constitutive signaling of the receptor.[3][7] Specifically, it has been shown to inhibit the constitutive activation of the phospholipase C (PLC) pathway mediated by US28.[3][8] This inverse agonism can lead to the reactivation of latent HCMV, presenting a potential "shock-and-kill" therapeutic strategy.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the potency and selectivity of BX-513 hydrochloride.
| Parameter | Receptor | Value | Assay Type | Reference |
| Ki | hCCR1 | 0.04 nM | Competitive Binding Assay | |
| Ki | hCCR5 | > 10,000 nM | Competitive Binding Assay | |
| Ki | hCXCR2 | > 10,000 nM | Competitive Binding Assay | |
| Ki | hCXCR4 | > 10,000 nM | Competitive Binding Assay | |
| IC50 | hCCR1 | 2.5 µM | MIP-1α-induced Ca2+ Mobilization | |
| IC50 | hUS28 | 4.9 µM | Constitutive PLC Activation | [9] |
Signaling Pathways
The dual action of BX-513 hydrochloride impacts distinct signaling pathways, which are visualized in the diagrams below.
CCR1 Antagonism Signaling Pathway
BX-513 hydrochloride blocks the MIP-1α-induced signaling cascade in CCR1-expressing cells. This pathway typically involves the activation of G proteins, leading to downstream activation of MAP Kinase and NF-κB pathways, culminating in inflammatory responses.
US28 Inverse Agonism Signaling Pathway
BX-513 hydrochloride inhibits the constitutive, ligand-independent signaling of the HCMV US28 receptor. This constitutive activity normally leads to the activation of the PLC and NF-κB pathways, promoting a cellular environment conducive to viral persistence.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of BX-513 hydrochloride.
CCR1 Competitive Radioligand Binding Assay
This assay determines the affinity of BX-513 hydrochloride for the CCR1 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
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Cell Culture and Membrane Preparation:
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Culture HEK293 cells stably expressing human CCR1 in appropriate media.
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Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
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Resuspend the membrane pellet in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
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Binding Assay:
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In a 96-well plate, add a constant concentration of [125I]-MIP-1α (e.g., 0.1 nM).
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Add varying concentrations of BX-513 hydrochloride (e.g., from 10-11 to 10-5 M).
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Add the prepared cell membranes to initiate the binding reaction.
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Incubate at room temperature for 60-90 minutes to reach equilibrium.
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Filtration and Measurement:
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Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
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Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
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Measure the radioactivity retained on the filters using a gamma counter.
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Data Analysis:
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Plot the percentage of specific binding against the logarithm of the BX-513 hydrochloride concentration.
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Determine the IC50 value (the concentration of BX-513 hydrochloride that inhibits 50% of specific [125I]-MIP-1α binding) using non-linear regression analysis.
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Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Intracellular Calcium Mobilization Assay
This functional assay measures the ability of BX-513 hydrochloride to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.
Methodology:
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Cell Preparation:
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Culture CCR1-expressing cells (e.g., THP-1 monocytes or HEK293-CCR1) to the desired confluency.
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
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Wash the cells to remove excess dye.
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Calcium Measurement:
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Resuspend the cells in the assay buffer.
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Use a fluorometric imaging plate reader (FLIPR) or a spectrofluorometer to measure the baseline fluorescence.
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Pre-incubate the cells with varying concentrations of BX-513 hydrochloride for a short period (e.g., 10-15 minutes).
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Add a CCR1 agonist, such as MIP-1α (at its EC80 concentration), to stimulate the cells.
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Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
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Data Analysis:
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Calculate the peak fluorescence response for each concentration of BX-513 hydrochloride.
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Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the BX-513 hydrochloride concentration.
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Determine the IC50 value from the resulting dose-response curve.
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US28 Inverse Agonist Assay (Inositol Phosphate Accumulation)
This assay quantifies the ability of BX-513 hydrochloride to inhibit the constitutive production of inositol phosphates (IPs), a downstream product of PLC activation, in cells expressing the US28 receptor.
Methodology:
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Cell Culture and Transfection:
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Culture COS-7 or HEK293 cells.
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Transiently transfect the cells with a plasmid encoding the US28 receptor.
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Metabolic Labeling and Treatment:
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24 hours post-transfection, label the cells with [3H]myo-inositol in inositol-free medium overnight.
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Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase) for 15-30 minutes.
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Treat the cells with varying concentrations of BX-513 hydrochloride for a defined period (e.g., 1-2 hours).
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Inositol Phosphate Extraction and Measurement:
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Lyse the cells with a suitable acid (e.g., perchloric acid or formic acid).
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Separate the total inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography (e.g., Dowex columns).
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Measure the radioactivity of the eluted inositol phosphates using a liquid scintillation counter.
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Data Analysis:
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Plot the amount of [3H]inositol phosphates produced against the logarithm of the BX-513 hydrochloride concentration.
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Determine the IC50 value for the inhibition of constitutive IP production.
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Conclusion
BX-513 hydrochloride is a versatile pharmacological tool with a well-defined dual mechanism of action. Its ability to selectively antagonize CCR1 and act as an inverse agonist on the viral US28 receptor makes it invaluable for studying inflammatory processes and HCMV pathogenesis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the nuanced effects of this compound and to explore its potential therapeutic applications.
References
- 1. Identifying bias in CCR1 antagonists using radiolabelled binding, receptor internalization, β-arrestin translocation and chemotaxis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of small molecule functional antagonists of the CCR1 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the first nonpeptidergic inverse agonist for a constitutively active viral-encoded G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. Therapeutic targeting of HCMV-encoded chemokine receptor US28: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Therapeutic targeting of HCMV-encoded chemokine receptor US28: Progress and challenges [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Human Cytomegalovirus US28: A Functionally Selective Chemokine Binding Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
